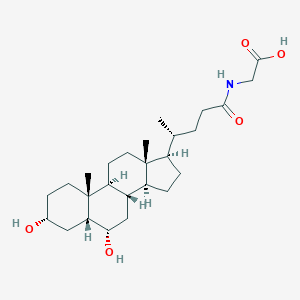

Glycohyodeoxycholic acid

概要

説明

- グリコヒオデオキシコール酸 (GHDCA) は、ヒトに存在する代謝産物です。これは、二次胆汁酸であるヒオデオキシコール酸 (HDCA) のグリシン誘導体です。

- 胆汁酸は、脂質の消化、吸収、コレステロールの恒常性に不可欠な役割を果たしています。GHDCA は、肝臓の肝細胞における HDCA の主要な代謝産物の 1 つです。

- その化学式は C26H43NO5 であり、分子量は 449.62 g/mol です .

準備方法

- GHDCA は、肝臓でアミノ酸(グリシンまたはタウリン)と抱合することによって合成されます。酵素がこのプロセスを触媒し、HDCA を GHDCA に変換します。

- 工業的な製造方法は、生物学的源から GHDCA を単離するか、化学合成によって行われます。

化学反応の分析

Hepatic Modifications

GHDCA undergoes phase I and II metabolism in the liver:

-

Hydroxylation : Cytochrome P450 enzymes (e.g., CYP3A4) may introduce additional hydroxyl groups, altering its hydrophobicity.

-

Sulfation : Sulfotransferases (SULTs) conjugate sulfate groups to the hydroxyl moieties, enhancing excretion .

Gut Microbiota-Mediated Reactions

In the intestines, gut bacteria deconjugate GHDCA via bile salt hydrolases (BSHs), releasing HDCA and glycine. Subsequent bacterial modifications include:

-

Dehydroxylation : Removal of hydroxyl groups at C6 or C7 positions.

-

Epimerization : Conversion of α-hydroxyl groups to β-configuration.

Interaction with Cholesterol Metabolism

GHDCA modulates cholesterol homeostasis by influencing key enzymes:

| Enzyme | Effect of GHDCA | Biological Outcome |

|---|---|---|

| Cholesterol 7α-hydroxylase (CYP7A1) | Inhibition via FXR antagonism | Reduced bile acid synthesis from cholesterol |

| HMG-CoA reductase | Indirect downregulation | Lower hepatic cholesterol production |

These interactions reduce plasma LDL and VLDL levels, as demonstrated in LDL receptor knockout mice .

In Vitro Studies

-

Oxidation : GHDCA’s hydroxyl groups are susceptible to oxidation by strong oxidants (e.g., potassium permanganate), yielding ketone derivatives .

-

Reduction : Catalytic hydrogenation saturates double bonds in the steroid nucleus, producing dihydroxy analogs.

Gallstone Prevention Mechanism

In prairie dogs fed a lithogenic diet, GHDCA administration:

Elemental Composition and Structural Data

| Element | Percentage | Role in Structure |

|---|---|---|

| Carbon | 69.45% | Forms the steroid nucleus and side chain |

| Hydrogen | 9.64% | Saturation of carbon bonds |

| Nitrogen | 3.12% | Present in the glycine conjugate |

| Oxygen | 17.79% | Hydroxyl and carboxyl functional groups |

Data sourced from analytical certificates

Pharmacological Interactions

As a TGR5 receptor agonist, GHDCA triggers signaling pathways that:

科学的研究の応用

Metabolic Research

Glycohyodeoxycholic acid plays a crucial role in the study of metabolic pathways and disorders. It is derived from hyodeoxycholic acid, a secondary bile acid that influences cholesterol metabolism and energy homeostasis.

- Cholesterol Regulation : GHCA has been shown to reduce low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) levels in animal models, indicating its potential as a therapeutic agent for hyperlipidemia . In studies involving LDL receptor knockout mice, GHCA administration resulted in decreased fasting glucose concentrations and a reduction in atherosclerotic lesions .

- TGR5 Receptor Activation : GHCA acts as an agonist for the G protein-coupled receptor TGR5, which is involved in various signaling pathways related to inflammation, liver regeneration, and cancer growth . This receptor's activation by GHCA suggests its potential role in regulating metabolic processes and inflammatory responses.

Therapeutic Applications

The therapeutic potential of this compound extends to several medical conditions, particularly those involving liver function and metabolic disorders.

- Liver Health : Research indicates that GHCA may have protective effects on liver function. Its administration has been linked to improved outcomes in models of liver injury, likely due to its role in modulating bile acid composition and reducing cholestasis .

- Gallstone Prevention : In animal studies, GHCA has demonstrated efficacy in preventing cholesterol crystal formation in the gallbladder when administered alongside lithogenic diets . This suggests its potential utility in managing gallstone disease.

Case Studies and Clinical Insights

Several studies highlight the clinical relevance of this compound:

- Bile Acid Profiling : A comprehensive analysis of bile acids, including GHCA, revealed distinct profiles associated with metabolic disorders. Elevated levels of certain bile acids were correlated with conditions such as obesity and insulin resistance . This profiling can aid in developing biomarkers for early diagnosis and monitoring of metabolic diseases.

- Neuroprotective Effects : Although primarily studied for its metabolic implications, there is emerging evidence suggesting that bile acids like GHCA may exert neuroprotective effects. For example, tauroursodeoxycholic acid (a related compound) has been shown to alleviate endoplasmic reticulum stress and improve outcomes in neurodegenerative disease models .

Summary Table of Applications

| Application Area | Findings/Implications |

|---|---|

| Metabolic Regulation | Reduces LDL/VLDL levels; regulates cholesterol metabolism |

| TGR5 Receptor Activation | Modulates inflammation; potential cancer growth regulation |

| Liver Health | Protective effects against liver injury; improves cholestasis |

| Gallstone Prevention | Prevents cholesterol crystal formation |

| Biomarker Development | Identifies metabolic disorder profiles |

| Neuroprotection | Potential therapeutic effects in neurodegenerative diseases |

作用機序

- GHDCA の効果は、胆汁酸の恒常性、コレステロール代謝、肝臓の機能に関連しています。

- それは、核レセプター(FXR、TGR5 など)と相互作用し、遺伝子発現を調節します。

- GHDCA は、脂質吸収、炎症、代謝経路を調節します。

類似の化合物との比較

- GHDCA は、グリシン抱合と特定の代謝経路により、ユニークなものです。

- 類似の化合物には、コール酸、デオキシコール酸、ケノデオキシコール酸などの他の胆汁酸が含まれます。

類似化合物との比較

- GHDCA is unique due to its glycine conjugation and specific metabolic pathway.

- Similar compounds include other bile acids like cholic acid, deoxycholic acid, and chenodeoxycholic acid.

生物活性

Glycohyodeoxycholic acid (GHDCA) is a bile acid derivative that has garnered attention for its potential biological activities and therapeutic applications. As a conjugate of hyodeoxycholic acid (HDCA), GHDCA plays a significant role in various metabolic processes, particularly in relation to liver function, lipid metabolism, and gut microbiota interactions. This article explores the biological activity of GHDCA, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be chemically represented as follows:

- Chemical Formula : C26H43NO5

- Molecular Weight : 453.63 g/mol

- CAS Registry Number : 700264

Table 1: Chemical Composition of GHDCA

| Element | Percentage (%) |

|---|---|

| Carbon | 69.45 |

| Hydrogen | 9.64 |

| Nitrogen | 3.12 |

| Oxygen | 17.79 |

Metabolic Regulation

GHDCA is known to act as an agonist for the G-protein coupled receptor TGR5 (GPCR19). This receptor is involved in several metabolic pathways, including cholesterol and glucose metabolism, energy homeostasis, and bile acid metabolism . Activation of TGR5 by GHDCA has been linked to:

- Reduction of LDL and VLDL Levels : In studies involving LDL receptor knockout mice fed a Western diet, GHDCA administration resulted in decreased levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL), alongside reductions in fasting glucose concentrations and atherosclerotic lesions .

- Anti-inflammatory Effects : Bile acids, including GHDCA, have been shown to inhibit the nuclear translocation of NF-κB, thereby suppressing inflammatory responses in hepatic tissues .

Impact on Liver Health

Research indicates that GHDCA may have protective effects against liver diseases, particularly non-alcoholic fatty liver disease (NAFLD). A study demonstrated that HDCA can reduce fat accumulation and inflammation in the liver by reshaping gut microbiota populations . Specifically:

- Case Study : In a cohort study involving 178 patients with NAFLD, lower levels of HDCA were observed compared to healthy individuals. This suggests a potential therapeutic role for HDCA and its derivatives like GHDCA in managing liver conditions .

Gallstone Prevention

GHDCA has also been studied for its role in preventing cholesterol crystallization in the gallbladder. In prairie dogs fed a lithogenic diet, administration of GHDCA significantly reduced the formation of cholesterol crystals and decreased the activity of cholesterol 7α-hydroxylase, an enzyme crucial for bile acid synthesis .

Table 2: Summary of Key Research Findings on GHDCA

特性

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17+,18-,19+,20+,21+,22+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOIYSFQOFYOFZ-BRDORRHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13042-33-6 | |

| Record name | Glycohyodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does Glycohyodeoxycholic acid (GHDCA) play in the context of radiogenic skin injury?

A1: Research suggests that ionizing radiation can significantly alter bile acid metabolism, including GHDCA. Specifically, GHDCA levels were found to be significantly elevated in irradiated skin tissue. [] This suggests a potential role for GHDCA in the body's response to radiation damage. Interestingly, deoxycholic acid (DCA), another bile acid, showed promise in promoting wound healing and mitigating epidermal hyperplasia in a rat model of radiogenic skin damage. [] Further research is needed to fully understand the implications of altered GHDCA levels and explore the therapeutic potential of bile acids in treating radiogenic skin injury.

Q2: Can we use GHDCA as a potential biomarker for cognitive decline?

A2: A recent study explored the potential of various biomarkers, including GHDCA, for predicting cognitive decline. Interestingly, GHDCA, along with four other serum gut metabolites, showed some ability to differentiate between cognitively unimpaired individuals and those with dementia. [] While the model utilizing these metabolites achieved an AUC of 0.717 (95% CI: 0.657–0.777) for predicting dementia prevalence from cognitively unimpaired participants, it's essential to note that this was not as robust as the models using CSF proteins or lipids. [] Further investigation is required to determine the clinical utility of GHDCA as a potential biomarker for cognitive decline.

Q3: How can we effectively isolate and purify GHDCA from natural sources for research purposes?

A3: High-speed counter-current chromatography (HSCCC), coupled with evaporative light scattering detection (ELSD), has proven to be an effective method for isolating and purifying GHDCA from natural sources like Pulvis Fellis Suis (Pig gallbladder bile). [] This technique allowed researchers to obtain GHDCA with a high degree of purity (96.72%) in a single-step separation, demonstrating its efficiency for obtaining research-grade GHDCA. [] This purified GHDCA can then be used for further studies investigating its properties and potential applications.

Q4: What analytical techniques are commonly employed to identify and quantify GHDCA in complex mixtures?

A4: Several analytical techniques are commonly used to identify and quantify GHDCA. High-performance liquid chromatography (HPLC) coupled with ELSD is a robust method for quantitative analysis, offering good linearity and recovery rates for GHDCA. [] For qualitative analysis, UHPLC-LTQ-Orbitrap-MS provides a fast and efficient method for identifying GHDCA in complex mixtures like Suis Fellis Pulvis. [] This technique leverages accurate mass measurements, fragmentation patterns, and chromatographic retention times to accurately characterize GHDCA. [] Additionally, techniques like ESI-MS, 1H NMR, and 13C NMR are also valuable for structural confirmation. [] These diverse analytical tools provide a comprehensive approach to studying GHDCA in various biological and chemical contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。